molecular formula C9H17ClN4O3 B6196790 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride CAS No. 2680533-72-4

3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride

Cat. No.: B6196790
CAS No.: 2680533-72-4
M. Wt: 264.7
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Description

3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride typically involves a multi-step process The initial step often includes the formation of the triazole ring through a click chemistry reaction between an azide and an alkyneThe final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the aminopropyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity to certain proteins, while the methoxypropanoic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride
  • 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}butanoic acid hydrochloride
  • 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid sulfate

Uniqueness

What sets 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

2680533-72-4

Molecular Formula

C9H17ClN4O3

Molecular Weight

264.7

Purity

95

Origin of Product

United States

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